molecular formula C18H19NO5S B388667 Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate CAS No. 312316-80-6

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate

Cat. No.: B388667
CAS No.: 312316-80-6
M. Wt: 361.4g/mol
InChI Key: XHASPIQPOSWHTQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a thiophene ring, and ester and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Amide Bond: The amide bond is formed by reacting the benzodioxine derivative with an appropriate amine under peptide coupling conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester and amide groups to alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds to highlight its uniqueness:

    2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Similar benzodioxine ring but lacks the thiophene and ester functionalities.

    2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride: Contains the benzodioxine ring but has a carbonyl chloride group instead of the amide and ester groups.

    N-(2-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Features a similar benzodioxine ring but with different substituents.

Properties

CAS No.

312316-80-6

Molecular Formula

C18H19NO5S

Molecular Weight

361.4g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C18H19NO5S/c1-3-12-10-13(18(21)22-4-2)17(25-12)19-16(20)11-5-6-14-15(9-11)24-8-7-23-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,20)

InChI Key

XHASPIQPOSWHTQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC

Origin of Product

United States

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